n,n-Dipentylhexane-1,6-diamine

Beschreibung

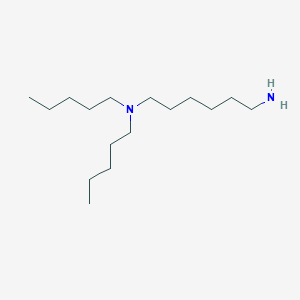

Structure

3D Structure

Eigenschaften

IUPAC Name |

N',N'-dipentylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2/c1-3-5-10-14-18(15-11-6-4-2)16-12-8-7-9-13-17/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUAEMXUJFMQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279816 | |

| Record name | n,n-dipentylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-67-4 | |

| Record name | NSC14205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dipentylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Dipentylhexane 1,6 Diamine

Direct Synthesis Pathways for n,n-Dipentylhexane-1,6-diamine

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the modification of a pre-existing diamine core or the construction of the molecule through reductive processes.

Alkylation Reactions of Primary Diamines (e.g., 1,6-hexanediamine)

A primary method for the synthesis of this compound is the direct alkylation of a primary diamine, such as 1,6-hexanediamine (B7767898). wikipedia.orgnih.gov This approach involves the reaction of the diamine with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-chloropentane). The nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic carbon of the pentyl halide and displacing the halide to form a new carbon-nitrogen bond.

However, a significant challenge in this method is controlling the degree of alkylation. masterorganicchemistry.com The initial reaction produces a mixture of mono- and di-substituted products. Further alkylation can occur, leading to the formation of quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired secondary diamine. To favor the formation of the N,N'-dipentyl product, reaction conditions must be carefully managed. This often involves using a specific molar ratio of the reactants and may require a stepwise approach to control the reaction. masterorganicchemistry.comgoogle.com

Some catalyzed reactions, such as those using copper complexes, have been developed for the alkylation of related heterocyclic compounds, which could potentially be adapted for this synthesis. organic-chemistry.org

Reductive Amination Strategies for N-Substitution

Reductive amination presents a powerful and more controlled alternative to direct alkylation for synthesizing this compound. masterorganicchemistry.comharvard.edu This method typically involves a two-step process in a single pot. First, 1,6-hexanediamine is reacted with a carbonyl compound, in this case, pentanal. This condensation reaction forms an imine or a di-imine intermediate. scispace.com

In the second step, a reducing agent is introduced to selectively reduce the imine C=N bonds to the corresponding amine C-N bonds. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edusemanticscholar.org Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for imines over carbonyl groups, which minimizes side reactions. harvard.eduorganic-chemistry.org This method generally avoids the problem of over-alkylation that plagues direct alkylation with alkyl halides. masterorganicchemistry.com

Catalytic hydrogenation, employing catalysts such as nickel nanoparticles or palladium on carbon (Pd/C) with a hydrogen source like H₂, can also be used for the reduction step. organic-chemistry.orgd-nb.info

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Recent advancements in automated reaction platforms and machine learning are enabling more efficient optimization of complex chemical syntheses. beilstein-journals.org

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For reductive amination, solvents like 1,2-dichloroethane, tetrahydrofuran, and acetonitrile (B52724) are commonly used. organic-chemistry.org

Temperature and Pressure: These parameters are particularly important in catalytic hydrogenations, where they can affect catalyst activity and the rate of reaction.

Catalyst: In catalytic processes, the choice of catalyst and its loading are critical. For instance, iron-based catalysts on nitrogen-doped silicon carbide supports have shown promise in reductive aminations. d-nb.info

pH Control: In reductive aminations using reagents like sodium cyanoborohydride, maintaining the pH in a specific range (typically 6-7) is essential to ensure the selective reduction of the imine without reducing the starting carbonyl compound. harvard.edu

Molar Ratios of Reactants: The stoichiometry of the diamine, carbonyl compound (or alkyl halide), and reducing agent must be carefully controlled to promote the desired reaction and minimize side products.

The table below summarizes key parameters and their typical values or conditions for optimizing the synthesis.

| Parameter | Typical Value/Condition | Rationale |

| Solvent | Dichloroethane, Tetrahydrofuran, Acetonitrile | Influences solubility of reactants and reaction kinetics. organic-chemistry.org |

| Catalyst | NaBH(OAc)₃, NaBH₃CN, Pd/C, Raney Nickel | Choice depends on the specific synthetic route (reductive amination vs. catalytic hydrogenation). harvard.eduorganic-chemistry.orgd-nb.info |

| Temperature | Varies (e.g., room temperature to 100°C) | Affects reaction rate and can influence selectivity. |

| Pressure | Atmospheric to high pressure (e.g., 600-1000 psig) | Primarily for catalytic hydrogenation reactions. |

| pH | 6-7 | Critical for selective reduction in certain reductive amination protocols. harvard.edu |

Synthesis of Chemically Modified this compound Derivatives

The secondary amine functionalities of this compound serve as reactive handles for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Amidation and Imidation Reactions for Functionalization

The nitrogen atoms in this compound can readily undergo acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. organic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for creating robust amide linkages. nih.gov For example, reaction with an acyl chloride would proceed via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

Imidation reactions, leading to the formation of imides, can also be envisioned, typically through reaction with a dicarboxylic acid anhydride (B1165640) under heating. These functionalization reactions can be used to attach a wide range of chemical moieties to the diamine backbone, thereby altering its physical and chemical properties.

Formation of Schiff Bases and Related Imine Structures

While this compound is a secondary diamine and cannot form Schiff bases itself, its primary diamine precursor, 1,6-hexanediamine, is commonly used to synthesize Schiff bases. semanticscholar.orgdergipark.org.trresearchgate.net Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comdergipark.org.tr This reaction involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine, or Schiff base. scispace.com

For instance, the reaction of 1,6-hexanediamine with two equivalents of an aldehyde, such as benzaldehyde (B42025) or cinnamaldehyde, results in the formation of a di-imine. semanticscholar.orgnih.gov These reactions are often reversible and may require the removal of water to drive the equilibrium towards the product. scispace.com The resulting Schiff bases are versatile compounds with applications in various fields, including the synthesis of coordination complexes. dergipark.org.tr

The table below provides examples of aldehydes that can be reacted with 1,6-hexanediamine to form Schiff bases.

| Aldehyde | Resulting Schiff Base (from 1,6-hexanediamine) |

| Benzaldehyde | N,N'-bis(phenylmethylene)hexane-1,6-diamine semanticscholar.org |

| 2-Nitrobenzaldehyde | N,N'-bis(2-nitrobenzylidene)hexane-1,6-diamine semanticscholar.org |

| Cinnamaldehyde | N,N'-Dicinnamylidene-1,6-hexanediamine nih.gov |

Quaternization Reactions of Amine Centers

The presence of two secondary amine groups in this compound allows for quaternization reactions, leading to the formation of diquaternary ammonium salts. These salts are of interest for their potential applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The quaternization is typically achieved by reacting the diamine with an excess of an alkyl halide.

A general and effective method for the synthesis of diquaternary ammonium salts is the bis-Menshutkin reaction. This involves the reaction of a tertiary diamine with a long-chain alkyl halide. For instance, the synthesis of N,N'-dioleyl-N,N,N',N'-tetramethyl-1,6-hexanediamine has been successfully achieved by reacting N,N,N',N'-tetramethyl-1,6-hexanediamine with oleyl bromide. nih.gov The reaction is typically carried out in a polar aprotic solvent like anhydrous acetonitrile at elevated temperatures (e.g., 60°C) for several days to ensure complete reaction, yielding the diquaternary ammonium halide in good to nearly quantitative yields. nih.gov

This methodology can be directly applied to this compound. First, the secondary amine centers would need to be converted to tertiary amines, for example, through methylation. The resulting N,N,N',N'-tetramethyl-n,n-dipentylhexane-1,6-diammonium species could then be further alkylated. Alternatively, direct quaternization of the secondary amines with an excess of an alkylating agent can lead to the formation of tetraalkylammonium salts.

A series of bisquaternary ammonium dibromides, specifically N,N'-bis(decyldimethyl)-alpha,omega-alkanediammonium dibromides, have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis of these compounds demonstrates the influence of the length of the linking alkyl chain on their biological activity. nih.gov

The following table summarizes representative conditions for quaternization reactions of diamines, which can be adapted for this compound.

| Diamine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield | Reference |

| N,N,N',N'-tetramethyl-1,6-hexanediamine | Oleyl bromide (2.2 M equiv) | Anhydrous acetonitrile | 60 | ~3 days | N,N'-dioleyl-N,N,N',N'-tetramethyl-1,6-hexanediammonium bromide | Good to quantitative | nih.gov |

| Tertiary amine | Benzyl halide | Water or water-containing organic solvent | 70 | 3.3 hours | N-benzyl-N,N-dimethylanilinium chloride | 100% conversion | google.com |

Selective Functionalization Approaches via Protecting Groups

The symmetrical nature of this compound presents a challenge when selective functionalization at only one of the amine centers is desired. To achieve monosubstitution or to introduce different functionalities on each nitrogen atom, the use of protecting groups is an essential strategy. wikipedia.org A suitable protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting the rest of the molecule. pressbooks.pub

For primary diamines like hexane-1,6-diamine, the tert-butoxycarbonyl (Boc) group is a commonly used protecting group. The monoprotected derivative, N-Boc-1,6-hexanediamine, can be synthesized by reacting hexane-1,6-diamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under controlled stoichiometric conditions. A typical procedure involves dissolving the diamine and a base, such as triethylamine (B128534) (TEA), in a solvent like dichloromethane (B109758) (DCM) and then slowly adding a solution of Boc anhydride. The remaining free amine group can then be selectively alkylated, for example, with pentyl bromide, followed by deprotection of the Boc group to yield the mono-N-pentyl-1,6-hexanediamine. Subsequent alkylation with a different alkyl halide would lead to an unsymmetrical N,N'-dialkyl-1,6-hexanediamine.

This principle can be extended to achieve selective functionalization of this compound itself, should further modification be required. The general strategy involves:

Protection of one of the secondary amine groups.

Chemical modification of the unprotected amine center.

Deprotection to reveal the original amine functionality.

The following table outlines a general procedure for the monoprotection of a diamine, which is a key step in selective functionalization.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Condition | Product | Reference |

| 1,6-Hexanediamine | Boc anhydride | Triethylamine (TEA) | Dichloromethane (DCM) | Stir overnight | N-Boc-1,6-hexanediamine |

Green Chemistry Principles and Biocatalytic Approaches in Diamine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in the chemical industry. Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of diamines, this has led to the exploration of biocatalytic and other green synthetic routes.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable feedstocks. nih.gov The biosynthesis of diamines such as 1,4-diaminobutane (B46682) (putrescine) and 1,5-diaminopentane (cadaverine) in microorganisms like Escherichia coli and Corynebacterium glutamicum has been extensively studied. nih.gov These processes often start from renewable resources like glucose. While the direct biocatalytic synthesis of this compound has not been specifically reported, the pathways for producing the precursor 1,6-hexanediamine are being actively developed. nih.gov

One promising biocatalytic approach involves the use of transaminases. For instance, engineered transaminases can be used in cascade reactions to produce α,ω-diamines from corresponding cycloalkanols. This has been demonstrated for the synthesis of 1,6-hexanediamine from cyclohexanol.

A green chemistry approach for the synthesis of N,N'-dialkyl diamines involves reductive amination. This method can be made greener by using water as a solvent and avoiding heavy metal catalysts. For example, the synthesis of N,N'-dibenzyl-ethane-1,2-diamine has been achieved in high yield by the reduction of the corresponding di-Schiff base using sodium borohydride in water, without the need for a catalyst. A similar strategy could be envisioned for this compound, starting from hexanedial and pentylamine to form the di-Schiff base, followed by a green reduction step.

| Green Chemistry Approach | Starting Materials | Key Features | Potential Product | Reference |

| Biocatalysis | Renewable feedstocks (e.g., glucose) | Use of engineered microorganisms, mild conditions | 1,6-Hexanediamine | nih.gov |

| Green Reductive Amination | Diamine, Aldehyde | Water as solvent, catalyst-free reduction | N,N'-dialkyl diamine | General principle |

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of n,n-Dipentylhexane-1,6-diamine. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene (B1212753) and methyl groups in the molecule. The chemical shifts are influenced by the proximity to the nitrogen atoms. Protons on the carbons alpha to the nitrogen (N-CH₂) are expected to be deshielded and appear at a higher chemical shift compared to the other methylene groups in the hexane (B92381) and pentyl chains. The N-H proton of the secondary amine would likely appear as a broad signal, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. Similar to ¹H NMR, the carbons alpha to the nitrogen atoms will be the most deshielded. The chemical shifts of the carbons in the middle of the long alkyl chains are expected to be similar to those in long-chain alkanes. nih.gov

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-H | Broad signal, 1.0-3.0 | - |

| N-CH₂ -(CH₂)₄-CH₃ | ~2.6 (triplet) | ~50 |

| N-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.5 (quintet) | ~32 |

| N-(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | ~1.3 (multiplet) | ~29 |

| N-(CH₂)₃-CH₂ -CH₃ | ~1.3 (multiplet) | ~22 |

| N-(CH₂)₄-CH₃ | ~0.9 (triplet) | ~14 |

| N-CH₂ -(CH₂)₄-CH₂-N | ~2.6 (triplet) | ~50 |

| N-CH₂-CH₂ -(CH₂)₂-CH₂-CH₂-N | ~1.5 (quintet) | ~30 |

| N-(CH₂)₂-CH₂ -CH₂-(CH₂)₂-N | ~1.3 (multiplet) | ~27 |

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₆H₃₆N₂), the nominal molecular weight is 256.47 g/mol .

According to the nitrogen rule in mass spectrometry, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound. openstax.org The fragmentation of aliphatic amines is typically characterized by alpha-cleavage, where the bond between the alpha- and beta-carbons to the nitrogen atom is broken. This results in the formation of a stable iminium ion. For this compound, the most prominent peaks in the mass spectrum are expected to arise from the alpha-cleavage of the pentyl and hexyl chains attached to the nitrogen atoms.

Expected Key Fragmentation Ions for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 256 | [C₁₆H₃₆N₂]⁺ | Molecular Ion |

| 199 | [CH₃(CH₂)₄NH(CH₂)₆NH₂]⁺ | Loss of a butyl radical (C₄H₉) |

| 156 | [CH₃(CH₂)₄N=CH₂]⁺ | Alpha-cleavage of the hexanediamine (B8719201) backbone |

| 100 | [CH₃(CH₂)₄NH=CH₂]⁺ | Alpha-cleavage of the pentyl group |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: As a secondary amine, this compound is expected to show a characteristic weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The absence of the paired N-H stretching bands seen in primary amines would confirm the secondary amine nature. openstax.org Other expected characteristic absorptions include C-H stretching vibrations of the methylene and methyl groups around 2850-2960 cm⁻¹, and C-N stretching vibrations for aliphatic amines in the 1250–1020 cm⁻¹ region. orgchemboulder.com An N-H wagging vibration may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the hydrocarbon backbone. The C-C stretching vibrations of the long alkyl chains would give rise to characteristic bands. researchgate.net The N-H stretching vibration is also Raman active.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350-3310 (weak) | 3350-3310 |

| C-H Stretch (asymmetric & symmetric) | 2850-2960 (strong) | 2850-2960 (strong) |

| CH₂ Scissoring | ~1465 | ~1465 |

| C-N Stretch | 1250-1020 (medium-weak) | Observable |

| N-H Wag | 910-665 (broad) | Not typically prominent |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. nih.gov If this compound can be crystallized, this technique could be used to determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. This would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H groups. While no specific crystallographic data for this compound is currently available, studies on other long-chain alkylamines have shown that they can be intercalated into layered structures, indicating a propensity for ordered packing. acs.org

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC, HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC): Due to its relatively high boiling point, GC analysis of this compound may require high temperatures. The polarity of the amine groups can lead to peak tailing on standard nonpolar GC columns. Therefore, derivatization is often employed to improve its chromatographic properties. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of long-chain amines. helsinki.fi Reversed-phase HPLC with a C18 column is a common approach. However, since aliphatic amines lack a strong chromophore, UV detection can be challenging. sigmaaldrich.com Therefore, derivatization to introduce a UV-active or fluorescent tag is a common strategy. sigmaaldrich.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both separation and identification. LC-MS can confirm the molecular weight of the eluted peaks and provide structural information from their fragmentation patterns, aiding in the positive identification of this compound and any related impurities.

Derivatization is a key strategy to improve the chromatographic analysis of aliphatic amines like this compound. thermofisher.com The primary goals of derivatization are to:

Increase volatility and thermal stability for GC analysis. researchgate.net

Introduce a chromophore or fluorophore for sensitive UV or fluorescence detection in HPLC. libretexts.org

Reduce the polarity of the amine to improve peak shape and resolution. thermofisher.com

Common derivatizing reagents for secondary amines include:

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), which create less polar and more volatile derivatives suitable for GC-MS analysis. nih.gov

Sulfonyl chlorides: Like dansyl chloride or 2-naphthalenesulfonyl chloride, which introduce a fluorescent tag for sensitive HPLC detection. nih.gov

Chloroformates: Such as 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with secondary amines to form stable, fluorescent derivatives for HPLC analysis. researchgate.net

The choice of derivatization reagent and method depends on the specific analytical technique being used and the desired sensitivity.

Coordination Chemistry of N,n Dipentylhexane 1,6 Diamine

Ligand Properties and Coordination Modes

N,n-Dipentylhexane-1,6-diamine is a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen atoms. The presence of two pentyl groups on each nitrogen atom introduces significant steric bulk, which, along with the flexible hexamethylene backbone, dictates its coordination behavior.

As a diamine, this compound readily forms chelate complexes with a variety of transition metal ions. The two nitrogen atoms coordinate to the metal center, forming a stable nine-membered chelate ring. The formation of this chelate ring is entropically favored over the coordination of two separate monodentate amine ligands. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric hindrance imposed by the pentyl groups.

The general reaction for chelate formation can be represented as:

M(X)n + m(C5H11)2N(CH2)6N(C5H11)2 → [M{(C5H11)2N(CH2)6N(C5H11)2}m]n+ + nX-

Where M is the transition metal ion, X is an anionic ligand, and n and m are stoichiometric coefficients.

Table 1: Expected Stability Constants (log K) for [M(this compound)]2+ Complexes in Aqueous Solution

| Metal Ion | Expected log K |

| Cu(II) | ~ 10.5 |

| Ni(II) | ~ 7.6 |

| Zn(II) | ~ 5.8 |

| Co(II) | ~ 5.9 |

Note: These values are estimations based on trends observed for similar N,N'-dialkyl-1,6-hexanediamines and are subject to variation based on experimental conditions.

The flexible hexane-1,6-diamine backbone allows the ligand to adopt various conformations upon coordination, leading to different coordination architectures. In octahedral complexes, for instance, the ligand can coordinate in a cis or trans fashion, although the steric bulk of the pentyl groups would likely favor a conformation that minimizes steric clashes.

The coordination of this compound to a metal center can also lead to the formation of chiral complexes. Even though the ligand itself is achiral, the conformation of the nine-membered chelate ring can be chiral. This can result in the formation of enantiomeric pairs of complexes. The stereochemistry of the resulting complex will be highly dependent on the coordination geometry of the metal ion and the presence of other ligands in the coordination sphere. For square planar complexes, the ligand would typically occupy two adjacent coordination sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound can be achieved through several established methods in coordination chemistry.

A common method for the synthesis of these complexes is through ligand exchange reactions. This involves reacting a metal salt with the this compound ligand in a suitable solvent. The solvent molecules or other weakly coordinating ligands in the metal's coordination sphere are displaced by the stronger donating nitrogen atoms of the diamine ligand. The choice of solvent is crucial and is often a polar solvent like ethanol, methanol, or acetonitrile (B52724) to facilitate the dissolution of the metal salt and the ligand.

For example, the synthesis of a hypothetical nickel(II) complex could be achieved as follows:

NiCl2·6H2O + (C5H11)2N(CH2)6N(C5H11)2 → [Ni{(C5H11)2N(CH2)6N(C5H11)2}Cl2] + 6H2O

The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy to observe the M-N stretching vibrations, UV-Vis spectroscopy to study the d-d electronic transitions, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the complex in solution. Single-crystal X-ray diffraction would provide definitive information about the solid-state structure.

Electrochemical synthesis offers an alternative route to prepare coordination compounds of this compound. This method involves the use of a sacrificial metal anode in a solution containing the ligand. As a current is passed through the solution, the metal anode dissolves, and the resulting metal ions react with the ligand in situ to form the desired complex. This technique can be particularly useful for synthesizing complexes with metals in specific oxidation states.

The electrochemical synthesis can be advantageous as it can often be carried out under mild conditions and can provide high-purity products. The composition of the resulting complex can be controlled by adjusting the electrochemical potential, the solvent, and the supporting electrolyte.

Catalytic Applications of this compound Metal Complexes

While no specific catalytic applications for metal complexes of this compound have been reported, complexes of similar N,N'-dialkyl-diamine ligands have shown promise in various catalytic transformations. It is plausible that complexes of this compound could exhibit similar catalytic activity.

Potential areas of application include:

Oxidation Reactions: Transition metal complexes with diamine ligands have been investigated as catalysts for the oxidation of various organic substrates. The steric and electronic properties of the this compound ligand could influence the selectivity and efficiency of such catalytic oxidations.

Olefin Polymerization: Late transition metal complexes, particularly those of nickel and palladium, with α-diimine and other N-donor ligands are well-known catalysts for olefin polymerization. The bulky pentyl groups on the nitrogen atoms could influence the properties of the resulting polymers, such as molecular weight and branching.

Asymmetric Catalysis: If a chiral version of this compound were to be synthesized, its metal complexes could potentially be used as catalysts in asymmetric reactions, where the stereochemistry of the ligand would direct the stereochemical outcome of the reaction.

Table 2: Potential Catalytic Applications of M-[this compound] Complexes

| Metal | Potential Reaction | Product Type |

| Manganese(III) | Styrene Oxidation | Epoxides, Aldehydes |

| Copper(II) | Catechol Oxidation | Quinones |

| Nickel(II) | Ethylene Polymerization | Polyethylene |

| Palladium(II) | Cross-Coupling Reactions | Biaryls, Substituted Alkenes |

Note: This table represents hypothetical applications based on the catalytic activity of structurally related complexes.

Homogeneous Catalysis

There is no available research in the public domain that discusses the use of this compound as a ligand in homogeneous catalysis. Consequently, no data on its performance, the types of reactions it might catalyze, or the properties of its potential coordination complexes can be provided.

Heterogeneous Catalysis via Immobilization Strategies

Similarly, the scientific literature lacks any studies on the immobilization of this compound or its metal complexes onto solid supports for use in heterogeneous catalysis. As a result, there is no information to report on immobilization techniques, the nature of the supported catalysts, or their catalytic performance.

Polymer Chemistry and Materials Science Applications of N,n Dipentylhexane 1,6 Diamine

Utilization as a Monomer in Polymer Synthesis

There is no available literature detailing the use of n,n-Dipentylhexane-1,6-diamine in polycondensation reactions for creating polyamides, polyimides, or polyurethanes. Similarly, its potential function as an initiator in ring-opening polymerization is not documented.

Influence of Diamine Structure on Polymer Properties

Without experimental data, any discussion on how the bulky pentyl groups would affect the curing kinetics and cross-linking density in thermosetting resins would be purely speculative. Furthermore, there are no studies on the morphological, mechanical, thermal stability, and degradation profiles of polymers that incorporate this specific diamine.

This highlights a clear gap in the current materials science literature. The introduction of N-alkyl substituents on a diamine monomer can significantly alter its reactivity and the properties of the final polymer, making this compound an area ripe for future academic and industrial research. Until such studies are conducted and published, a detailed and authoritative article on its specific role in polymer chemistry remains unachievable.

Role in the Synthesis and Modification of Advanced Materials

This compound is a versatile diamine compound that finds utility in the synthesis and modification of a variety of advanced materials. Its unique structure, featuring a flexible hexamethylene spacer and two tertiary amine groups with pentyl substituents, allows for its application in surface functionalization of nanomaterials and as a key component in composite materials.

Surface Modification of Nanomaterials (e.g., Carbon Dots)

Carbon dots (CDs) are a class of carbon-based nanoparticles that have garnered significant interest due to their biocompatibility, photostability, and tunable fluorescence. mdpi.comnih.gov The surfaces of CDs can be modified to enhance their properties and tailor them for specific applications. eduhk.hknih.gov Diamines, including derivatives of hexane-1,6-diamine, can be employed in the synthesis and surface functionalization of carbon dots. nih.gov

While direct studies on this compound for carbon dot modification are not extensively documented, the principles of surface functionalization using long-chain alkylamines provide a strong indication of its potential role. The amine groups can interact with the surface of the carbon dots, while the pentyl chains would extend outwards, altering the surface chemistry. This modification can lead to several beneficial effects:

Enhanced Dispersibility: The hydrophobic pentyl groups can improve the dispersibility of carbon dots in nonpolar solvents and polymer matrices, which is crucial for their incorporation into various materials.

Tunable Optical Properties: Surface modification can influence the electronic structure of carbon dots, leading to changes in their fluorescence emission and quantum yield. The introduction of the this compound could potentially shift the emission wavelength and enhance the brightness of the carbon dots.

Increased Biocompatibility: The long alkyl chains can create a biocompatible shell around the carbon dots, making them more suitable for bioimaging and drug delivery applications.

The synthesis of nitrogen-doped carbon dots often involves the use of amine-containing compounds as nitrogen sources, which can be incorporated into the carbon lattice and on the surface. mdpi.com The general approach for synthesizing functionalized carbon dots using a diamine would involve a one-pot hydrothermal or microwave-assisted method where the diamine is reacted with a carbon source, such as citric acid.

Table 1: Potential Effects of this compound in Carbon Dot Surface Modification

| Property | Potential Effect of this compound Modification |

| Solvent Dispersibility | Increased dispersibility in nonpolar organic solvents and polymers. |

| Fluorescence Quantum Yield | Potential for enhancement due to surface passivation. |

| Emission Wavelength | Possible red or blue shift depending on the nature of the interaction. |

| Surface Hydrophobicity | Increased hydrophobicity of the carbon dot surface. |

| Biocompatibility | Potential for improved biocompatibility for cellular applications. |

Integration into Composite Materials (e.g., Glass-Reinforced Plastics)

In the realm of composite materials, diamines are frequently used as curing agents or hardeners for epoxy resins. science.govresearchgate.net These resins are a critical component of high-performance composites like glass-reinforced plastics, which are valued for their strength, durability, and light weight. The diamine reacts with the epoxide groups of the resin to form a cross-linked, three-dimensional network, a process known as curing. orientjchem.org

Flexibility and Toughness: The flexible hexamethylene chain of the diamine can impart a degree of flexibility to the otherwise rigid epoxy network. The long pentyl groups can also contribute to increased toughness by creating more free volume and allowing for some segmental motion within the polymer matrix.

Moisture Resistance: The hydrophobic nature of the pentyl groups could potentially reduce the water absorption of the cured epoxy, leading to improved performance in humid environments.

The curing process typically involves mixing the epoxy resin with a stoichiometric amount of the diamine curing agent and then applying heat to accelerate the reaction. The choice of curing agent and the curing cycle are critical parameters that determine the final properties of the glass-reinforced plastic. ineosopen.org

Table 2: Predicted Influence of this compound on Glass-Reinforced Plastic Properties

| Property | Predicted Influence | Rationale |

| Flexural Strength | Moderate | The flexible backbone may slightly reduce rigidity. |

| Impact Strength | Increased | The pentyl groups can enhance toughness and energy absorption. |

| Glass Transition Temperature (Tg) | Lowered | The flexible alkyl chains may decrease the cross-linking density. |

| Water Absorption | Decreased | The hydrophobic pentyl groups can repel water molecules. |

| Adhesion to Glass Fibers | Good | Amine groups promote strong interfacial bonding. |

Photopolymerization Systems Incorporating Diamine Co-initiators

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely employed in applications such as dental resins, coatings, and 3D printing. oraljournal.com In many of these systems, a photoinitiator is used to absorb light and generate reactive species, typically free radicals, that initiate the polymerization of monomers. google.com

Tertiary amines are commonly used as co-initiators or accelerators in photopolymerization systems, particularly those initiated by Type II photoinitiators like camphorquinone (B77051). nih.gov These amines act as electron and hydrogen donors to the excited state of the photoinitiator, leading to the efficient generation of initiating radicals.

While there is no specific research detailing the use of this compound in photopolymerization, its structure as a tertiary diamine makes it a plausible candidate for a co-initiator. The lone pair of electrons on the nitrogen atoms can readily participate in the photoinitiation process.

The general mechanism for a camphorquinone/amine co-initiator system is as follows:

Camphorquinone absorbs light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

The excited triplet state of camphorquinone abstracts a hydrogen atom from the carbon adjacent to the nitrogen atom of the amine co-initiator, forming an amine radical and a ketyl radical.

The amine radical is the primary species that initiates the polymerization of the methacrylate (B99206) or acrylate (B77674) monomers.

The efficiency of the amine co-initiator is dependent on factors such as its concentration, basicity, and the steric accessibility of the abstractable hydrogen atoms. The presence of two tertiary amine groups in this compound could potentially lead to a higher rate of initiation compared to a monoamine. Furthermore, the long pentyl groups might influence its solubility and compatibility with the monomer system.

In the context of dental resins, there is a continuous search for new co-initiators that can improve the degree of conversion and reduce the amount of leachable, unreacted components. nih.gov A polymerizable amine co-initiator, where the amine is part of a monomer that can be incorporated into the polymer network, is a desirable feature to enhance biocompatibility. nih.gov While this compound is not inherently polymerizable, its higher molecular weight compared to commonly used co-initiators like ethyl-4-(dimethylamino)benzoate (EDMAB) might reduce its volatility and migration.

Table 3: Potential Role of this compound as a Photopolymerization Co-initiator

| Parameter | Potential Performance with this compound |

| Rate of Polymerization | Potentially high due to two tertiary amine centers. |

| Monomer Conversion | Dependent on initiation efficiency and compatibility with the resin. |

| Solubility | Good solubility in common methacrylate and acrylate monomers is expected. |

| Leachability | Potentially lower than smaller, more volatile amine co-initiators. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For n,n-Dipentylhexane-1,6-diamine, DFT methods can be employed to determine key molecular parameters. A study on a series of α,ω-diamines using the B3LYP functional has shown that computed molecular parameters are in good agreement with experimental data. researchgate.net This approach can be extended to this compound to predict bond lengths, bond angles, and dipole moments.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For diamines, the nitrogen lone pairs are expected to be the primary contributors to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO distribution would indicate the most likely sites for nucleophilic attack.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atoms, confirming their role as the primary sites for interaction with electrophiles.

Table 1: Predicted Electronic Properties of a Model Diamine (Hexane-1,6-diamine) using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Note: This data is illustrative and based on calculations for a similar, unsubstituted diamine. The presence of pentyl groups in this compound would influence these values. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the hexyl and pentyl chains in this compound results in a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the accessible conformations and understanding the dynamics of such flexible molecules. aps.org By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

Furthermore, MD simulations can provide insights into intermolecular interactions between multiple this compound molecules. At high concentrations, these simulations can predict tendencies for aggregation and self-assembly, driven by hydrophobic interactions between the alkyl chains and potential hydrogen bonding between the amine groups. nih.gov These simulations are crucial for understanding the bulk properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.com While no specific QSAR studies on this compound derivatives are publicly available, the methodology can be outlined for its potential application in designing new molecules with desired properties.

A QSAR study would involve synthesizing or computationally generating a library of derivatives of this compound. This could include variations in the length of the alkyl chains, substitution on the hexane (B92381) backbone, or modification of the amine functionalities. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). mdpi.com

The next step would be to measure a specific activity for each derivative, for example, its efficacy as a corrosion inhibitor, its binding affinity to a particular receptor, or its toxicity. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the molecular descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced performance. For instance, a QSAR model for the toxicity of aliphatic amines has been successfully developed using the 1-octanol/water partition coefficient (log KOW) as a key descriptor. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.orgnih.govnih.gov For this compound, computational methods can be used to explore its reactivity in various chemical transformations.

For example, the reaction of diamines with electrophiles, such as in the formation of amides or in alkylation reactions, can be modeled. DFT calculations can be used to locate the transition state structures and calculate the activation energies for each step of the proposed mechanism. This allows for a comparison of different possible pathways and the identification of the most likely reaction mechanism.

Recent computational studies on the reaction of diamines in the formation of acyclic diamino carbene gold complexes have highlighted the differences in reactivity between primary and secondary diamines. nih.govnih.gov These studies revealed that primary amines have higher reaction barriers compared to secondary amines. Similar computational approaches could be applied to understand the specific reactivity of the tertiary amine centers in this compound in various reactions, such as its interaction with isocyanides or its role in catalyzing reactions like the Michael addition. acs.org The role of the second amine group as an internal proton shuttle, a unique aspect of diamine reactivity, can also be investigated through these models. nih.govnih.gov

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical methods can accurately predict various spectroscopic parameters, which is particularly useful for the characterization of new compounds or for the interpretation of complex experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. researchgate.netdtic.mil These calculations provide a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of vibrational modes. For aliphatic amines, characteristic N-H stretching vibrations appear in the region of 3300-3000 cm⁻¹, though these would be absent in the tertiary diamine this compound. orgchemboulder.com The C-N stretching vibrations for aliphatic amines are typically observed in the 1250–1020 cm⁻¹ range. orgchemboulder.com Computational predictions can help to precisely locate these and other characteristic bands, such as C-H stretching and bending modes, within the molecule's spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. researchgate.netnih.govmdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts. researchgate.net For this compound, these calculations would help in assigning the signals corresponding to the different methylene (B1212753) groups in the pentyl and hexyl chains, as well as the carbons and protons adjacent to the nitrogen atoms. The predicted chemical shifts can be invaluable for confirming the structure of the synthesized compound.

Table 2: Predicted Vibrational Frequencies for a Model Diamine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | 2850 - 2950 |

| CH₂ Scissoring | 1450 - 1470 |

| C-N Stretch | 1050 - 1150 |

| C-C Stretch | 800 - 1000 |

| Note: This data is illustrative and based on general ranges for aliphatic amines. Specific values for this compound would require dedicated calculations. |

Advanced Methodologies for Chemical Analysis and Characterization

In-situ Spectroscopy for Reaction Monitoring and Kinetic Studies

In-situ spectroscopy is a powerful tool for observing chemical reactions in real-time, providing critical data on reaction kinetics, mechanisms, and the formation of intermediates without the need for sample extraction. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring polymerization reactions involving diamines.

When n,n-Dipentylhexane-1,6-diamine is used as a monomer, for instance in the synthesis of polyamides or polyimides, in-situ spectroscopy allows for the continuous tracking of key functional groups. Researchers can monitor the consumption of reactants and the formation of products by observing changes in characteristic vibrational bands. For a polycondensation reaction with a dicarboxylic acid, one would expect to see a decrease in the intensity of the carboxylic acid O-H stretch and the secondary amine N-H stretch, coupled with the emergence of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. This continuous data stream is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve desired molecular weights and polymer properties.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for identifying and quantifying components within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these methods for analyzing aliphatic diamines and their reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. Due to the polarity of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability. For aliphatic diamines like HDA, derivatization with reagents such as trifluoroethyl chloroformate (TFECF) has been shown to produce stable carbamate (B1207046) esters suitable for GC-MS analysis. nih.gov A similar approach could be applied to this compound. The mass spectrum would provide a unique fragmentation pattern, likely involving alpha-cleavage at the nitrogen atom, which is characteristic of amines. This would result in fragment ions that can be used for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is better suited for less volatile or thermally labile compounds and is frequently used for analyzing complex biological or environmental samples. nih.govchromatographyonline.com For long-chain aliphatic diamines, reverse-phase LC coupled with an electrospray ionization (ESI) source is a common approach. Derivatization may still be used to enhance ionization efficiency and improve detection limits. nih.gov LC-MS/MS, using a triple quadrupole mass spectrometer, allows for highly selective and sensitive quantification through selected reaction monitoring (SRM), making it a powerful tool for trace analysis in complex matrices.

| Technique | Analyte Type | Sample Preparation | Typical Column | Detection Mode | Key Advantage |

|---|---|---|---|---|---|

| GC-MS | Volatile Aliphatic Diamines | Derivatization (e.g., with ECF or TFECF) | Capillary (e.g., DB-5ms) | Electron Ionization (EI), SIM | High resolution, structural info from fragmentation |

| LC-MS/MS | Non-volatile Diamines, Polymers | Often requires derivatization for sensitivity | Reversed-Phase (e.g., C18) | Electrospray Ionization (ESI), SRM | High sensitivity and selectivity in complex matrices |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transitions and Thermal Behavior

Thermal analysis techniques are crucial for characterizing the thermal properties of materials, particularly polymers. DSC and TGA provide fundamental information about phase transitions, thermal stability, and material composition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For polymers synthesized using this compound, DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). sciensage.infoscielo.br The presence of the two N-pentyl side chains would be expected to disrupt chain packing and reduce crystallinity compared to a linear analogue like Nylon 6,6. This would likely result in a lower Tg and Tm, which are critical parameters for defining the material's processing window and end-use temperature range. hitachi-hightech.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing vital information about its thermal stability and decomposition profile. researchgate.net A TGA thermogram for a polymer derived from this compound would reveal the onset temperature of decomposition and the pattern of weight loss, indicating its stability at elevated temperatures. The char yield at the end of the analysis can also offer insights into the material's flammability characteristics.

| Polymer | Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) | Reference |

|---|---|---|---|---|

| Polyamide (PA66) | 1,6-Hexanediamine (B7767898) + Adipic Acid | ~65 °C | ~393 °C | researchgate.net |

| Aromatic Polyamide | Aromatic Diamine + Aromatic Diacid | 189-252 °C | >400 °C | researchgate.net |

| Semi-aliphatic Polyimide | Isosorbide Dianhydride + Aliphatic Diamine | 47-152 °C | ~400 °C | titech.ac.jp |

Rheological Studies of Polymer Precursors and Melts

Rheology is the study of the flow of matter, and for polymers, it provides the critical link between molecular structure and processability. Rheological studies on polymer melts derived from this compound would measure properties like viscosity as a function of shear rate and temperature. This data is essential for optimizing processing conditions for techniques like injection molding or extrusion.

The incorporation of the bulky N-pentyl groups along the polymer backbone would significantly influence chain dynamics and entanglement. psu.edu It is anticipated that these side chains would increase the free volume and reduce inter-chain friction, potentially lowering the melt viscosity compared to unsubstituted polyamides of similar molecular weight. Understanding these rheological behaviors is key to designing and controlling manufacturing processes for materials based on this monomer.

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)) for Material Characterization

Surface analysis techniques provide information about the elemental composition, chemical state, morphology, and topography of the top few nanometers of a material's surface. These properties are critical for applications involving adhesion, coatings, and biocompatibility.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive technique that provides both elemental and chemical state information. researchgate.net For a material made with this compound, XPS could confirm the presence of nitrogen on the surface and, through high-resolution scans of the N 1s and C 1s regions, could distinguish between amine and amide environments, thus verifying surface chemistry. uic.edu

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface, revealing information about morphology and topography at the micro- to nanoscale. scirp.org For a polymer film or composite containing this compound, SEM could be used to visualize surface features, assess the dispersion of fillers, or examine fracture surfaces to understand failure mechanisms.

Atomic Force Microscopy (AFM): AFM provides ultra-high-resolution, three-dimensional topographical images of a surface. It can be operated in various modes to probe not only topography but also mechanical properties like stiffness and adhesion at the nanoscale. AFM would be an invaluable tool for characterizing the surface roughness and nanostructure of films or coatings derived from this compound.

Future Research Directions and Emerging Applications of N,n Dipentylhexane 1,6 Diamine

Development of More Sustainable and Atom-Economical Synthetic Routes for Diamines

The industrial production of diamines, including hexane-1,6-diamine, has traditionally relied on multi-step chemical processes using petroleum-based feedstocks. chemicalbook.comguidechem.com A primary future goal is to develop greener, more sustainable synthetic pathways. Research is increasingly focused on biocatalytic transformations and the use of renewable resources. For instance, pathways for producing 1,6-diaminohexane from renewable feedstocks like adipic acid and glutamate (B1630785) have been proposed. chemicalbook.comnih.gov

Future research for synthesizing n,n-Dipentylhexane-1,6-diamine could adapt these bio-based routes. One potential strategy involves the initial biological production of hexane-1,6-diamine from renewable sources, followed by a green N-alkylation step. This could involve direct amination of corresponding diols derived from plant oils or catalytic reductive amination using pentanal, which can also be sourced from biomass. d-nb.info The focus will be on achieving high atom economy, minimizing waste, and utilizing catalysts that are efficient and recyclable.

| Potential Sustainable Synthetic Approach | Description | Key Advantages |

| Two-Step Bio-Catalytic Route | 1. Biosynthesis of hexane-1,6-diamine from renewable feedstocks like glucose via engineered microorganisms. nih.gov 2. Subsequent enzymatic or catalytic N-alkylation with pentanal or pentanol. | Utilizes renewable resources, reduces carbon footprint, milder reaction conditions. |

| Direct Catalytic Amination | Catalytic conversion of a biomass-derived C6 diol directly to this compound using a combination of ammonia (B1221849) and pentyl amine sources under hydrogen. d-nb.info | Potentially a one-pot reaction, reduces intermediate separation steps. |

| Reductive Amination of Adipic Acid Derivatives | Conversion of bio-based adipic acid to an intermediate that is then reductively aminated with di-pentylamine. | Leverages the growing availability of bio-based adipic acid. chemicalbook.com |

Exploration of Novel Catalytic Systems Based on this compound Derivatives

Diamine derivatives are crucial scaffolds in the design of catalysts and ligands for asymmetric synthesis. rsc.orgresearchgate.net Compounds based on 1,2-diamines and 1,3-diamines have been successfully employed as organocatalysts in reactions like Mannich and Michael additions. mdpi.comacs.orgnih.gov The specific stereochemical arrangement and electronic properties of the diamine backbone are critical to achieving high enantioselectivity.

The this compound framework offers a flexible, non-chiral backbone that can be modified to create novel catalytic systems. The long hexane (B92381) chain provides significant conformational flexibility, while the bulky n-pentyl groups can create specific steric environments around a catalytic center. Future work could involve synthesizing chiral derivatives of this diamine to be used as organocatalysts or as ligands for transition metal catalysts. The lipophilic nature of the pentyl groups could enhance solubility in non-polar organic solvents, which is advantageous for many organic reactions.

Design of Next-Generation Polymeric Materials with Tailored Properties for Specialized Applications

Hexane-1,6-diamine is a cornerstone monomer for the production of polyamides, most notably Nylon 6,6, when reacted with adipic acid. guidechem.com These polymers derive their strength and high melting points from the extensive hydrogen bonding between amide groups. d-nb.info

The use of this compound as a monomer would fundamentally alter the properties of the resulting polyamide. The presence of the pentyl groups on the nitrogen atoms would prevent the formation of traditional hydrogen bonds. This would lead to polymers with significantly different characteristics compared to conventional nylons.

Hypothesized Property Changes in Polyamides:

Lower Melting Point and Glass Transition Temperature: The disruption of hydrogen bonding would reduce the energy required to melt the polymer or transition it from a glassy to a rubbery state.

Increased Solubility: The polymer would likely be soluble in a wider range of organic solvents due to its more amorphous nature and the lipophilic character of the pentyl groups.

Reduced Water Absorption: The absence of N-H bonds would decrease the polymer's affinity for water.

Modified Mechanical Properties: The resulting material would likely be less rigid and more flexible or elastomeric.

These tailored properties could make such "N-substituted nylons" suitable for specialized applications, including flexible films, coatings, adhesives, and melt-processable materials where the high processing temperatures of traditional nylons are problematic.

| Property | Conventional Nylon (from Hexane-1,6-diamine) | Hypothetical Polyamide (from this compound) |

| Interchain Bonding | Strong Hydrogen Bonding | Primarily Van der Waals forces |

| Melting Point | High | Low |

| Solubility | Limited to strong acids/polar solvents | Soluble in common organic solvents |

| Mechanical Nature | Rigid, high tensile strength | Flexible, potentially elastomeric |

Advanced Ligand Design for Specific Coordination Architectures and Metal Separations

Diamine molecules are effective chelating ligands, forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The coordination chemistry of these ligands is dictated by the length of the carbon chain between the nitrogen atoms and the substituents on the nitrogen.

This compound is a bidentate ligand with a flexible six-carbon spacer, allowing it to form large, stable chelate rings with metal centers. The two n-pentyl groups provide significant steric bulk and introduce a high degree of lipophilicity to the resulting metal complex. This property is particularly promising for applications in solvent extraction and metal separation. A metal ion coordinated by this ligand could be selectively extracted from an aqueous phase into an organic solvent. This could be exploited for the recovery of precious metals or the removal of toxic heavy metals from wastewater. Future research will involve synthesizing and characterizing these metal complexes and evaluating their efficacy in targeted separation processes.

Integration into Responsive and Smart Materials for Sensing or Actuation

Smart materials are designed to change their properties in response to external stimuli such as changes in temperature, pH, or the presence of specific chemicals. researchgate.netehu.eus These materials often incorporate stimuli-responsive polymers or molecular components. ehu.eus

Polymers or coordination complexes derived from this compound could be designed as responsive materials. For example, the tertiary amine groups in the polymer backbone could be protonated at low pH, causing the polymer to swell or change its solubility. Metal-coordination polymers incorporating this diamine could be designed to change color or fluorescence upon binding to a target metal ion, forming the basis of a chemical sensor. Furthermore, materials that undergo shape or volume changes in response to stimuli have applications as actuators in microfluidics and soft robotics. rakoton.net The flexibility and tailored solubility of polymers made from this compound make them interesting candidates for integration into such advanced systems.

High-Throughput Screening and Combinatorial Chemistry Approaches for Material Discovery

The exploration of a new molecular building block like this compound can be greatly accelerated by modern high-throughput screening (HTS) and combinatorial chemistry techniques. frontiersin.orgsigmaaldrich.com Instead of synthesizing and testing new materials one by one, these approaches allow for the rapid creation and evaluation of large libraries of compounds.

For example, a combinatorial library of polyesters or polyamides could be synthesized by reacting this compound with a diverse set of diacid chlorides or diols in a multi-well plate format. The properties of these polymers (e.g., solubility, thermal characteristics, film-forming ability) could then be rapidly screened to identify promising candidates for specific applications. Similarly, HTS methods can be used to discover new catalysts by reacting the diamine with various chiral auxiliaries and metal precursors and screening the resulting complexes for catalytic activity in a target reaction. frontiersin.org This approach accelerates the discovery process, enabling researchers to quickly map the structure-property relationships and unlock the full potential of this versatile diamine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dipentylhexane-1,6-diamine, and how can purity be ensured?

- Methodological Answer: The compound can be synthesized via alkylation of hexane-1,6-diamine with pentyl halides (e.g., 1-bromopentane) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to neutralize HX byproducts . Purification involves fractional distillation under reduced pressure (due to high boiling point) followed by recrystallization. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and comparison to known retention indices. Structural confirmation is achieved via ¹H/¹³C NMR, where characteristic peaks include δ ~2.6 ppm (N-CH₂) and δ ~1.2–1.6 ppm (pentyl chain protons) .

Q. How can the molecular structure and conformational flexibility of This compound be characterized?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 is ideal for resolving bond lengths, angles, and dihedral angles . For solution-phase analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity of pentyl chains. Computational methods (e.g., DFT with B3LYP/6-31G*) model conformational energy minima, predicting staggered vs. eclipsed alkyl chain arrangements .

Q. What role does the hexane-1,6-diamine backbone play in supramolecular applications?

- Methodological Answer: The linear C6 spacer enables crosslinking in polymers (e.g., cyclodextrin-dextran conjugates) by bridging reactive sites. Its flexibility and amine termini facilitate pH-responsive self-assembly, as seen in β-cyclodextrin polymers where similar diamines act as spacers . Comparative studies with shorter/longer diamines (e.g., ethane-1,2-diamine vs. octane-1,8-diamine) reveal trade-offs between rigidity and pore size in materials .

Advanced Research Questions

Q. How does This compound influence the stability and release kinetics of drug-polymer conjugates?

- Methodological Answer: In drug delivery systems, the diamine’s hydrophobicity (from pentyl groups) enhances lipid bilayer penetration. Stability studies involve incubating conjugates in simulated physiological buffers (pH 4.5–7.4) and analyzing degradation via HPLC-MS. For example, in cyclodextrin-based carriers, the diamine’s spacer length modulates drug release half-life (t₁/₂) by altering polymer swelling . Differential scanning calorimetry (DSC) assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature processing .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer: Discrepancies in logP values arise from measurement techniques (shake-flask vs. HPLC-derived). To reconcile data, use standardized OECD guidelines: equilibrate the compound in octanol/water, quantify phases via UV-Vis spectroscopy, and validate with computational tools (e.g., XLogP3). For solubility, dynamic light scattering (DLS) detects aggregation, which may explain variability in aqueous solubility .

Q. How can supramolecular interactions of This compound be exploited in catalytic systems?

- Methodological Answer: The diamine can coordinate transition metals (e.g., Cu²⁺, Pd⁰) via its terminal amines, forming heterogeneous catalysts. Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) confirm metal binding. Catalytic efficiency is tested in model reactions (e.g., Suzuki coupling), comparing turnover frequency (TOF) to catalysts with shorter-chain diamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.